molecular formula C9H17FN2O B1490122 1-(4-(Fluoromethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one CAS No. 2021654-91-9

1-(4-(Fluoromethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one

Cat. No. B1490122
CAS RN: 2021654-91-9
M. Wt: 188.24 g/mol
InChI Key: WMZDCQZKIXICJB-UHFFFAOYSA-N
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Description

“1-(4-(Methylamino)piperidin-1-yl)ethan-1-one” is a chemical compound with the molecular formula C8H16N2O . It is related to “1-Acetyl-4-(methylamino)piperidine” which is available for purchase for scientific research .


Molecular Structure Analysis

The molecular weight of “1-(4-(Methylamino)piperidin-1-yl)ethan-1-one” is 156.23 g/mol . The InChI Key is RSEPODZAQBVPOS-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Characterization

The compound has been explored for its synthesis and structural characterization. For instance, a related compound was synthesized using a click chemistry approach, showcasing its potential in developing new molecules for biological applications. This synthesis involved the characterization using various techniques such as IR, NMR, and MS studies, along with thermal stability analyses and Hirshfeld surface computational method to analyze intercontacts within the crystal structure (Govindhan et al., 2017).

Pharmacokinetics and Drug Development

In drug development, especially concerning cancer treatment, similar compounds have been evaluated for their pharmacokinetic properties. One study focused on anaplastic lymphoma kinase (ALK) inhibitors, revealing insights into enzymatic hydrolysis and its impact on compound stability and clearance rates, underscoring the importance of chemical modifications to enhance drug efficacy and stability (Teffera et al., 2013).

Corrosion Inhibition

Research has also delved into the corrosion inhibition properties of piperidine derivatives, where quantum chemical calculations and molecular dynamics simulations were utilized to investigate their efficiency in protecting iron against corrosion. This study highlights the potential application of these compounds in industrial settings to prevent metal degradation (Kaya et al., 2016).

Antipsychotic Potential

The antipsychotic potential of piperidine derivatives has been explored, with some compounds showing promise in behavioral models predictive of antipsychotic efficacy. This research points to the potential use of such compounds in treating psychiatric disorders, indicating their importance in medicinal chemistry (Bolós et al., 1996).

Antiviral Activity

Piperidine derivatives have been investigated for their antiviral activity, particularly as inhibitors of HIV-1 attachment. Such studies are crucial in developing new therapeutic agents against HIV, highlighting the compound's relevance in antiviral drug discovery (Wang et al., 2009).

Antibacterial Activity

Further, novel methylamino piperidinyl oxazolidinones have been synthesized and evaluated for their antibacterial activities against a broad panel of Gram-positive strains. This research demonstrates the potential of these compounds in addressing antibiotic resistance, a major concern in modern medicine (Srivastava et al., 2007).

properties

IUPAC Name

1-[4-(fluoromethyl)piperidin-1-yl]-2-(methylamino)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17FN2O/c1-11-7-9(13)12-4-2-8(6-10)3-5-12/h8,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZDCQZKIXICJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)N1CCC(CC1)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Fluoromethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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